
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones involves a Ni(0)-catalyzed coupling reaction followed by a halogen-metal exchange with tert-butyllithium . This method demonstrates the utility of nickel catalysis in the synthesis of brominated heterocycles. Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-dichloropyridine via nucleophilic substitution and subsequent reactions highlights the versatility of brominated pyridines as intermediates in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . This structural information is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is essential for constructing complex organic molecules . The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in halogen-metal exchange reactions, as well as serve as a leaving group in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). Studies on compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine have shown good correspondence between XRD data and optimized DFT studies . Additionally, the nonlinear optical properties of these compounds can be computed and compared to known materials like urea, providing insights into their potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Studies like that by Stagni et al. (2008) explore the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which include derivatives of pyridine, demonstrating their relevance in tuning electronic properties and potential use in organic light-emitting devices. This research highlights the importance of pyridine derivatives in the development of materials with specific electronic and photophysical characteristics (Stagni et al., 2008).
Medicinal Chemistry and Drug Development
- The synthesis of polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, as investigated by Abdel‐Latif et al. (2019), is a significant example of the use of pyridine derivatives in medicinal chemistry. These compounds have been characterized for their potential antibacterial properties, indicating their importance in the development of new pharmaceuticals (Abdel‐Latif et al., 2019).
Catalysis Research
- Research into the generation of Brønsted and Lewis acid sites on surfaces, as discussed by Connell and Dumesic (1987), involves the use of pyridine adsorption on silica doped with various cations. This study exemplifies the role of pyridine derivatives in catalysis and surface chemistry, where their interaction with different materials can modify surface properties (Connell & Dumesic, 1987).
Organometallic Chemistry
- The work of Omondi et al. (2018) on (pyrazolyl)pyridine ruthenium(III) complexes demonstrates the relevance of pyridine derivatives in the synthesis of metal complexes. These complexes have been studied for their reactivity and potential applications in biological studies, showcasing the integration of pyridine derivatives in organometallic chemistry (Omondi et al., 2018).
Environmental and Analytical Chemistry
- The use of pyridine derivatives in environmental and analytical chemistry is evident in the work of Vural and Kara (2017), who performed spectroscopic and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine. Their research into the antimicrobial activities and interaction with DNA of these compounds highlights their potential applications in environmental monitoring and analysis (Vural & Kara, 2017).
Safety And Hazards
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-3-(oxan-2-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQJPQYTUJVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536700 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine | |
CAS RN |
93560-60-2 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
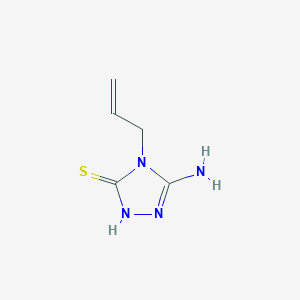
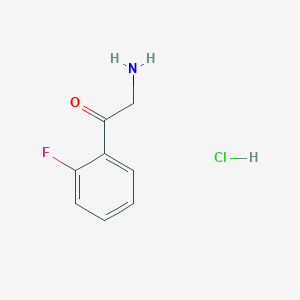
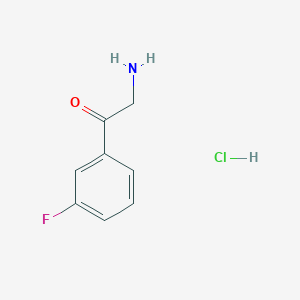
![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)
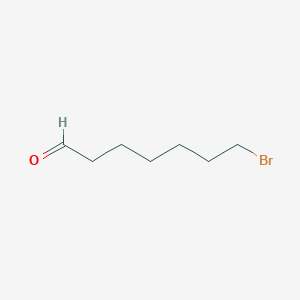
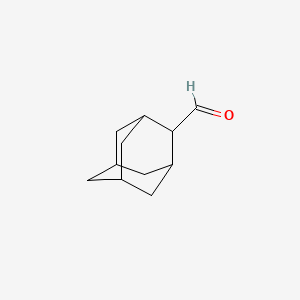

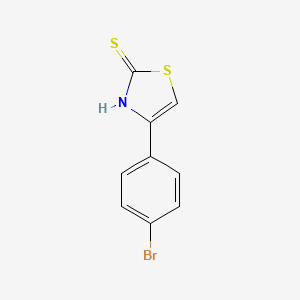
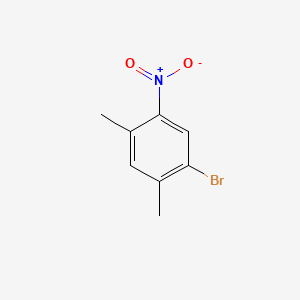
![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)